N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, substituted with dimethylphenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the dimethylphenyl and methoxyphenyl substituents. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various aromatic aldehydes. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
- N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide
- N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide
Uniqueness
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxyphenyl group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-5-4-6-20(15(14)2)25-22(18-12-28-13-19(18)24-25)23-21(26)11-16-7-9-17(27-3)10-8-16/h4-10H,11-13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEXQQLVKDMPSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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